molecular formula C21H18N2O4S B2811269 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922063-24-9

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2811269
CAS No.: 922063-24-9
M. Wt: 394.45
InChI Key: CYRCNBGAPITMTA-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative functionalized with a p-tolylmethanesulfonamide group at the 2-position. The core structure comprises a fused oxazepine ring system, with an 11-keto moiety contributing to its conformational rigidity.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-6-8-15(9-7-14)13-28(25,26)23-16-10-11-19-17(12-16)21(24)22-18-4-2-3-5-20(18)27-19/h2-12,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRCNBGAPITMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Dibenzoxazepine Core: : The initial step involves the cyclization of appropriate precursors to form the dibenzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminobenzophenone and a suitable aldehyde under acidic conditions.

  • Oxidation: : The dibenzoxazepine core is then oxidized to introduce the oxo group at the 11-position. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.

  • Sulfonamide Formation: : The final step involves the introduction of the methanesulfonamide group. This is typically done by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo further oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxo group or the sulfonamide moiety, leading to the formation of alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate key signaling pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its robust chemical structure makes it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Rings

Halogenated Derivatives
  • 1-(3-Chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide ():
    Replacing the p-tolyl group with a 3-chlorophenyl substituent introduces an electron-withdrawing effect. Chlorine may enhance binding affinity to hydrophobic pockets in target proteins but could reduce solubility compared to the methyl group.
Methoxy and Dimethoxy Derivatives
Trifluoromethyl Derivatives
  • N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide ():
    The trifluoromethyl group (CF₃) enhances electronegativity and metabolic resistance, likely improving target engagement but increasing lipophilicity (logP ~4.8, inferred from analogues) .

Positional Isomerism on the Oxazepine Core

2-yl vs. 7-yl Substitution

Modifications to the Sulfonamide/Carboxamide Linker

Acetamide vs. Sulfonamide Linkers
  • 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide ():
    Replacing sulfonamide with acetamide reduces hydrogen-bonding capacity, which may lower target affinity but improve passive diffusion across membranes .
Bulkier Substituents

Pharmacological Implications

  • Electron-Withdrawing Groups (Cl, CF₃): Enhance binding affinity but may reduce solubility.
  • Electron-Donating Groups (CH₃, OCH₃): Improve solubility but may decrease metabolic stability.
  • Positional Effects: 2-yl substitution favors interactions with shallow receptor pockets, while 7-yl derivatives may target deeper binding sites .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For dibenzoxazepine sulfonamides, typical steps include:

  • Precursor Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for sulfonamide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve regioselectivity in heterocyclic ring formation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures purity .
    • Data Table :
ParameterOptimal ConditionImpact on Yield/Purity
Temperature60–80°CPrevents side reactions
Reaction Time12–24 hrsEnsures completion
Catalyst Loading5–10 mol%Balances cost and efficiency

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dibenzoxazepine core and sulfonamide substitution patterns .
  • HPLC-MS : Validates molecular weight and detects impurities (<0.5% threshold for pharmaceutical-grade purity) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the oxazepine ring’s boat conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for dibenzoxazepine sulfonamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) arise from structural variations (e.g., methyl vs. trifluoromethyl substituents) or assay conditions. Systematic approaches include:

  • Structural Benchmarking : Compare activity of derivatives with controlled modifications (e.g., ’s 4-chloro analog vs. ’s trifluoromethyl variant) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to reference inhibitors .
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1347073) with in-house results to identify outliers .

Q. What experimental strategies validate the proposed enzyme inhibition mechanism of this compound?

  • Methodological Answer :

  • Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • Docking Simulations : Use Schrödinger Suite or AutoDock to model sulfonamide interactions with enzyme active sites (e.g., COX-2 or carbonic anhydrase) .
  • Mutagenesis : Introduce point mutations (e.g., Ser530Ala in COX-2) to test binding dependency on specific residues .

Q. How can in vivo pharmacokinetic studies be designed to assess therapeutic potential?

  • Methodological Answer :

  • Formulation : Use PEGylated nanoparticles to enhance solubility and bioavailability .
  • Dosing Regimens : Administer 10–50 mg/kg orally in rodent models; monitor plasma concentration via LC-MS/MS over 24 hrs .
  • Metabolite Profiling : Identify Phase I/II metabolites using liver microsome assays and UPLC-QTOF-MS .

Data Contradiction Analysis

Q. Why do thermal stability profiles vary among structurally similar dibenzoxazepine sulfonamides?

  • Analysis : Differences arise from substituent effects. For example:

  • Electron-Withdrawing Groups (e.g., -CF₃ in ): Increase thermal stability via resonance stabilization (Tₘ = 220–240°C) .
  • Electron-Donating Groups (e.g., -OCH₃ in ): Reduce stability due to increased ring strain (Tₘ = 180–200°C) .
    • Resolution : Perform thermogravimetric analysis (TGA) under nitrogen and correlate decomposition patterns with DFT-calculated bond dissociation energies .

Methodological Resources

  • Synthetic Protocols : Refer to , and 10 for stepwise procedures.
  • Bioactivity Data : Cross-validate using PubChem (AID 1347073) and independent kinase screens .
  • Computational Tools : Utilize Gaussian 16 for DFT studies and PyMOL for visualizing protein-ligand interactions .

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